N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Beschreibung
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2,4-dimethoxyphenyl group attached to the oxadiazole core and an isopropylsulfonyl-substituted benzamide moiety. The compound’s structure combines electron-donating methoxy groups with a sulfonyl linker, which may influence its physicochemical properties and biological interactions.
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O4S
- Molecular Weight : 385.44 g/mol
- CAS Number : Not specified in the sources but closely related compounds have been cataloged.
The compound features a 1,3,4-oxadiazole ring which is often associated with various pharmacological properties. The presence of the dimethoxyphenyl group and isopropylsulfonyl moiety enhances its biological profile.
The biological activity of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide can be attributed to its interaction with several biological targets:
- Anticancer Activity : Compounds with oxadiazole scaffolds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific mechanisms may involve apoptosis induction and inhibition of tumor angiogenesis.
- Antimicrobial Activity : The oxadiazole derivatives exhibit significant antimicrobial properties by targeting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Studies
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives can significantly reduce cell viability in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds bind effectively to active sites of target proteins involved in cancer progression .
Antimicrobial Efficacy
The antimicrobial activities of this compound have been explored against various pathogens:
- In Vitro Efficacy : The compound showed promising results against both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the oxadiazole ring and substituents on the benzamide moiety can significantly influence biological activity:
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
Key inferred properties based on substituents:
- LogP : The isopropylsulfonyl group may lower logP compared to thiomethoxy (Compound 18) but increase it relative to trifluoromethyl (Compound 19), affecting membrane permeability.
- Solubility : The 2,4-dimethoxy groups likely improve aqueous solubility compared to halogenated analogs (e.g., Compound 21 with bromo) .
Tabular Comparison of Key Compounds
Discussion of Key Differences
- Biological Relevance : The 2,4-dimethoxy configuration may enhance CNS penetration compared to 3,4-dimethoxy analogs in , which showed anticonvulsant activity .
- Synthetic Feasibility : The use of isopropylsulfonyl precursors may require specialized reagents compared to trifluoromethyl or bromo analogs, affecting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
